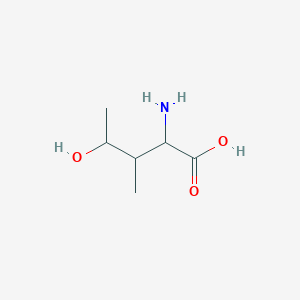

2-Amino-4-hydroxy-3-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCCDBFHNMXNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biological Significance Non Human Systems

Natural Occurrence and Isolation Sources

2-Amino-4-hydroxy-3-methylpentanoic acid is a non-proteinogenic amino acid that is not widespread in nature but is found in significant quantities in the seeds of the fenugreek plant (Trigonella foenum-graecum) nih.govnih.gov. It was first isolated from this plant, where it constitutes a major portion of the free amino acids nih.govcnif.cn. The concentration of 4-hydroxyisoleucine (B15566) in fenugreek seeds can vary, with reported amounts ranging from 0.015% to 0.4% nih.govphytojournal.com. The extraction of this compound from fenugreek seeds typically involves defatting the powdered seeds and then using an alcohol-water mixture for extraction, followed by purification steps like ion-exchange chromatography google.comresearchgate.net.

Of the eight possible stereoisomers, two are naturally present in fenugreek seeds. The major isomer, accounting for about 90% of the total 4-hydroxyisoleucine content, is (2S, 3R, 4S)-4-hydroxyisoleucine openaccessjournals.com. The minor isomer is the (2R, 3R, 4S) configuration openaccessjournals.com. The specific stereochemistry of these compounds is crucial for their biological activity.

| Stereoisomer Configuration | Relative Abundance in Fenugreek Seeds | Reference |

|---|---|---|

| (2S, 3R, 4S) | ~90% (Major isomer) | openaccessjournals.com |

| (2R, 3R, 4S) | Minor isomer | openaccessjournals.com |

Role in Non-Human Metabolic Pathways

The biosynthesis of 4-hydroxyisoleucine in microorganisms involves the hydroxylation of L-isoleucine nih.govresearchgate.net. This reaction is catalyzed by a class of enzymes known as dioxygenases, specifically α-ketoglutarate-dependent L-isoleucine dioxygenase (IDO) researchgate.netnih.gov. The synthesis requires three main substrates: L-isoleucine, α-ketoglutarate (α-KG), and molecular oxygen acs.orgacs.orgnih.gov. The IDO enzyme stereoselectively hydroxylates L-isoleucine to produce the naturally occurring (2S, 3R, 4S) isomer of 4-hydroxyisoleucine nih.govresearchgate.net.

In engineered microbial systems, the production of 4-hydroxyisoleucine can be limited by the availability of these precursors, particularly α-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle berkeley.edunih.govresearchgate.net. Metabolic engineering strategies in organisms like Corynebacterium glutamicum have focused on optimizing the TCA cycle to increase the supply of α-ketoglutarate, thereby enhancing the production of 4-hydroxyisoleucine berkeley.edunih.gov.

The metabolism of 4-hydroxyisoleucine has been notably studied in certain bacteria. In Bacillus thuringiensis, a novel metabolic pathway for L-isoleucine has been identified that proceeds via 4-hydroxyisoleucine and 2-amino-3-methyl-4-ketopentanoic acid (AMKP) nih.govresearchgate.net. In this pathway, the synthesized (2S, 3R, 4S)-4-hydroxyisoleucine is further oxidized to (2S, 3R)-AMKP by a NAD+-dependent dehydrogenase nih.govresearchgate.net. This metabolic route serves as a bypass for the incomplete TCA cycle in Bacillus species nih.govresearchgate.net. The enzyme responsible for the initial hydroxylation of L-isoleucine in B. thuringiensis is an α-ketoglutarate-dependent dioxygenase nih.govresearchgate.netnih.gov.

In Corynebacterium glutamicum, a bacterium used for the industrial production of amino acids, metabolic engineering has been employed to produce 4-hydroxyisoleucine. By expressing the L-isoleucine dioxygenase gene (ido) from B. thuringiensis, researchers have successfully engineered C. glutamicum to synthesize 4-hydroxyisoleucine from glucose acs.orgacs.org. Further genetic modifications, such as overexpressing genes involved in the α-ketoglutarate branch of the TCA cycle and dynamically controlling gene expression, have significantly increased the production yields of 4-hydroxyisoleucine in this organism nih.govberkeley.edunih.govnih.gov.

Enzymatic Interactions and Modulations in Non-Human Biological Systems

4-Hydroxyisoleucine serves as a substrate for certain enzymes. For instance, the L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis not only synthesizes (2S, 3R, 4S)-4-hydroxyisoleucine from L-isoleucine but can also further act on it nih.gov. The enzyme can dehydrogenate the C-4 hydroxyl group of 4-hydroxyisoleucine to form a C-4 keto group, resulting in the formation of (2S, 3R)-2-amino-3-methyl-4-ketopentanoate (AMKP) nih.gov. Depending on the amino acid substrate, IDO can catalyze hydroxylation, dehydrogenation, and sulfoxidation reactions nih.gov.

In silico molecular docking studies have suggested that 4-hydroxyisoleucine has the potential to act as an inhibitor for a variety of enzymes. These studies indicate potential binding interactions with enzymes such as cyclooxygenase-2 (COX-2), microsomal prostaglandin (B15479496) E synthase-2, tyrosinase, human neutrophil elastase, matrix metalloproteinases (MMP-2 and MMP-9), xanthine (B1682287) oxidase, squalene (B77637) synthase, nitric oxide synthase, and human aldose reductase nih.gov. Research also suggests its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is relevant in the context of diabetes research sciencebiology.org. It is important to note that these are predictions from computational models and require further experimental validation.

| Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | Catalyzes the stereoselective hydroxylation of L-isoleucine to (2S, 3R, 4S)-4-hydroxyisoleucine. Can also dehydrogenate 4-hydroxyisoleucine to AMKP. | nih.govresearchgate.netnih.gov |

| NAD+-dependent dehydrogenase | Bacillus thuringiensis | Oxidizes (2S, 3R, 4S)-4-hydroxyisoleucine to (2S, 3R)-2-amino-3-methyl-4-ketopentanoic acid (AMKP). | nih.govresearchgate.net |

Modulation of Biochemical Pathways in In Vitro and Animal Models

One of the most well-documented effects of this compound is its ability to modulate glucose-induced insulin (B600854) release from pancreatic beta cells. This insulinotropic activity is a key area of research in understanding the compound's potential metabolic effects.

In vitro studies using isolated pancreatic islets from both rats and humans have demonstrated that 4-HIL potentiates insulin secretion in a manner that is strictly dependent on glucose concentration. nih.gov The compound is ineffective at low or basal glucose levels but significantly amplifies insulin release at higher glucose concentrations. nih.gov This glucose-dependent mechanism is considered a fail-safe, preventing the induction of hypoglycemia. The pattern of insulin secretion induced by 4-HIL is biphasic, and its effect is amplified as the glucose concentration increases, without affecting the secretion of glucagon (B607659) or somatostatin (B550006). nih.gov

Further investigations in animal models have corroborated these in vitro findings. In a type 2 diabetes rat model, administration of 4-HIL partially restored the glucose-induced insulin response. physiology.org Sub-chronic administration in these diabetic rats led to a reduction in both basal hyperglycemia and basal insulinemia, along with an improvement in glucose tolerance. physiology.org These effects are attributed, at least in part, to the direct stimulatory action of 4-HIL on pancreatic beta cells. physiology.org The compound has also been shown to increase glucose uptake in BRIN-BD11 cells, a pancreatic beta cell line, with its activity being directly correlated to the glucose concentration in the culture medium. londonmet.ac.uklondonmet.ac.uk

| Model System | Key Findings | Reference |

|---|---|---|

| Isolated Rat and Human Pancreatic Islets | Potentiates glucose-induced insulin release in a concentration-dependent manner (100 µM to 1 mM). Effect is glucose-dependent, being significant at supranormal glucose concentrations (6.6-16.7 mM). | nih.gov |

| Isolated Perfused Rat Pancreas | Induces a biphasic pattern of insulin secretion. The insulin response is amplified with increasing glucose concentrations. No effect on glucagon or somatostatin secretion. | nih.gov |

| Non-Insulin-Dependent Diabetic (NIDD) Rats | A single intravenous administration (50 mg/kg) partially restored glucose-induced insulin response. A 6-day subchronic administration (50 mg/kg, daily) reduced basal hyperglycemia and insulinemia, and improved glucose tolerance. | physiology.org |

| BRIN-BD11 Pancreatic Beta Cells | Increased glucose uptake, with higher activity observed at higher glucose concentrations (11 mM and 22 mM). | londonmet.ac.uklondonmet.ac.uk |

Effects on Cellular Signaling Pathways

The biological effects of this compound are underpinned by its ability to modulate a complex network of intracellular signaling pathways. Research in various in vitro and animal models has highlighted its influence on key pathways involved in metabolism, inflammation, and cell survival.

A central mechanism of 4-HIL action is its impact on the insulin signaling cascade. Studies have shown that it enhances the phosphorylation of Akt (also known as Protein Kinase B), a critical node in this pathway. nih.govnih.gov This activation of Akt is often downstream of the activation of insulin receptor substrate-1 (IRS-1) and phosphatidylinositide 3-kinase (PI3K). nih.gov In diabetic rats, 4-HIL treatment led to increased expression and phosphorylation of both AMPK and Akt in liver and muscle tissues. nih.gov

Conversely, 4-HIL has been shown to inhibit several pro-inflammatory signaling pathways that are often dysregulated in metabolic diseases. In the context of obesity-related inflammation, 4-HIL reduces the activation of c-Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinases (ERK)1/2, and p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov For instance, in L6 myotubes, 4-HIL was found to reduce the activation of the JNK1/2 pathway induced by palmitate. nih.gov In HepG2 cells, it reversed the effects of TNF-α on glycogen (B147801) synthesis by inhibiting the phosphorylation of JNK and IRS-1 (Ser307). e-century.us

Furthermore, 4-HIL has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govnih.gov This inhibitory effect on NF-κB, along with the modulation of MAPK pathways, contributes to its anti-inflammatory properties observed in animal models of metabolic syndrome. nih.gov

| Signaling Pathway | Effect of 4-HIL | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Akt Phosphorylation | Increased | Diabetic Rats (liver and muscle), L6 Myotubes | Enhances phosphorylation of Akt, indicating improved insulin signaling. | nih.govnih.gov |

| JNK1/2 | Reduced Activation/Phosphorylation | L6 Myotubes, HepG2 cells, Adipose and Liver Tissue (HFD mice) | Inhibits palmitate- and TNF-α-induced JNK phosphorylation, contributing to improved insulin sensitivity. | nih.gove-century.usnih.gov |

| ERK1/2 | Reduced Activation | L6 Myotubes | Contributes to the reduction of inflammation associated with insulin resistance. | nih.gov |

| p38 MAPK | Reduced Activation | L6 Myotubes | Part of the mechanism to reduce inflammation in insulin-resistant cells. | nih.gov |

| NF-κB | Reduced Activation | Adipose and Liver Tissue (HFD mice) | Suppresses the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory cytokines. | nih.govnih.gov |

Interactions with Immune Cell Populations in Animal Models

The inflammatory processes associated with metabolic disorders often involve the infiltration and activation of immune cells in metabolic tissues such as adipose tissue and the liver. This compound has been shown to interact with and modulate the function of these immune cells, particularly macrophages.

In animal models of high-fat diet (HFD)-induced obesity, there is a characteristic accumulation of pro-inflammatory M1 macrophages in adipose tissue and the liver, which contributes to chronic inflammation and insulin resistance. nih.gov Treatment with 4-HIL has been demonstrated to alleviate this condition by modulating macrophage polarization. Specifically, it reduces the proportion of pro-inflammatory M1 macrophages and promotes a shift towards the anti-inflammatory M2 phenotype. nih.gov

| Animal Model | Tissue | Key Findings | Reference |

|---|---|---|---|

| High-Fat Diet-Induced Obese Mice | Adipose Tissue and Liver | Reduces the accumulation of pro-inflammatory M1 macrophages. | nih.gov |

| High-Fat Diet-Induced Obese Mice | Adipose Tissue and Liver | Decreases the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.gov |

| In vitro Bone Marrow-Derived Macrophages | N/A | Directly reduces the proportion of M1 macrophages. | nih.gov |

Chemical Synthesis Methodologies

General Principles of Synthetic Approaches

The overarching goal in synthesizing 2-Amino-4-hydroxy-3-methylpentanoic acid is to control the formation of its chiral centers. This is primarily achieved through asymmetric synthesis, which utilizes chiral auxiliaries, catalysts, or substrates to favor the formation of one enantiomer or diastereomer over others.

Asymmetric synthesis is a cornerstone for producing enantiomerically pure amino acids. rsc.org These techniques are critical for obtaining specific stereoisomers of this compound, which are essential for its biological function and application. Key strategies include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as L-rhamnose, to serve as a scaffold with pre-existing stereocenters. acs.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereochemistry is set, the auxiliary is removed. Evans' oxazolidinone protocol is a prominent example of this technique. nih.gov

Asymmetric Catalysis: This method employs a small amount of a chiral catalyst to generate large quantities of a chiral product. This includes processes like Sharpless asymmetric aminohydroxylation. nih.gov

Enzymatic Asymmetric Synthesis: Enzymes are highly specific catalysts that can be used to perform stereoselective transformations, such as the reductive amination of keto acids or aldol (B89426) condensations. rsc.orgresearchgate.net

Specific Chemical Synthetic Routes

Several distinct synthetic pathways have been developed to produce this compound and its stereoisomers. These routes often showcase innovative applications of fundamental organic reactions tailored for stereocontrol.

One approach to synthesizing the backbone of this compound involves starting from unsaturated carboxylic acid precursors. For instance, the stereoselective synthesis of a related amino acid, (2s,3s,4r)-4-amino-3-hydroxy-2-methyl-pentanoic acid, a component of bleomycin, has been achieved through an aldol condensation reaction. dntb.gov.ua While the specific precursors cis- and trans-3-methylpent-2-enoic acids are not explicitly detailed in the provided results for the target compound, the principle of using unsaturated acids as starting points is a common strategy in amino acid synthesis. This typically involves stereoselective addition reactions across the double bond to introduce the required amino and hydroxyl functionalities.

The Darzens condensation reaction is a classic method for forming α,β-epoxy esters, also known as glycidic esters. organic-chemistry.orgnih.gov This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base. organic-chemistry.org These glycidic esters are valuable intermediates in organic synthesis. The epoxide ring can be opened by various nucleophiles, including ammonia (B1221849) or an ammonia equivalent, to introduce the amino group. Subsequent hydrolysis of the ester yields the amino acid. The stereochemistry of the final product is influenced by the stereochemistry of the glycidic ester intermediate, which can often be controlled. organic-chemistry.orgresearchgate.net While a direct application to this compound is not detailed in the search results, this strategy represents a viable and established method for the synthesis of β-hydroxy-α-amino acids.

The general mechanism for the Darzens condensation is as follows:

Deprotonation of the α-halo ester to form an enolate.

Nucleophilic addition of the enolate to a carbonyl compound.

Intramolecular SN2 reaction to form the epoxide ring. organic-chemistry.org

| Reagent | Role |

| Carbonyl Compound | Electrophile |

| α-halo ester | Nucleophile precursor |

| Base | Deprotonating agent |

Catalytic hydrogenolysis is a crucial reaction for removing protecting groups, particularly benzyl-type groups, under mild conditions. In the context of amino acid synthesis, it is often used in the final steps to deprotect the amino and hydroxyl functionalities. For example, a benzyl (B1604629) carbamate (B1207046) (Cbz) protecting group on the amine can be removed by hydrogenolysis.

Ester hydrolysis is the process of converting an ester back to a carboxylic acid and an alcohol. nii.ac.jp In the synthesis of amino acids, the carboxylic acid functionality is often masked as an ester to prevent unwanted side reactions. The final step in many synthetic sequences is the hydrolysis of this ester to reveal the free carboxylic acid of the amino acid product. nii.ac.jp This can be achieved under acidic or basic conditions. The choice of hydrolysis conditions is critical to avoid racemization or degradation of the product.

In stereoselective synthesis, these deprotection steps must be carefully chosen to preserve the stereochemical integrity of the newly formed chiral centers.

The strategic reduction of carbonyl functions and isomerization are key steps in various synthetic routes to β-hydroxy amino acids. For instance, the synthesis of α-methyl ketones can be achieved from esters and alkenes via cyclopropanol (B106826) intermediates, which then undergo isomerization. rsc.org Reductive amination of an α-keto acid is another powerful method for synthesizing α-amino acids. libretexts.org This reaction involves the treatment of an α-keto acid with ammonia and a reducing agent, proceeding through an imine intermediate that is then reduced. libretexts.org

The Pinner reaction, which converts nitriles into imidates (Pinner salts), can be used to synthesize heterocyclic compounds like pyrazoles and triazoles. nih.gov While not a direct method for the target amino acid, it demonstrates the versatility of manipulating carbonyl and related functional groups in the synthesis of complex nitrogen-containing molecules.

Diastereoselective and Enantioselective Transformations (e.g., Asymmetric Claisen Rearrangement, Sharpless Dihydroxylation)

The precise control over stereochemistry is a critical aspect in the synthesis of complex molecules like this compound, which contains multiple chiral centers. Diastereoselective and enantioselective transformations are powerful tools employed by organic chemists to achieve high levels of stereocontrol. Among these, the Asymmetric Claisen Rearrangement and Sharpless Dihydroxylation stand out for their reliability and versatility in establishing specific stereochemical configurations.

The Ireland-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic esters, has proven to be a robust method for the stereoselective formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction proceeds through a well-defined chair-like transition state, allowing for predictable control over the relative stereochemistry of the newly formed chiral centers. acs.org By selecting the appropriate starting materials and reaction conditions, specific diastereomers can be obtained with high selectivity. Research into the Ireland-Claisen rearrangement of tetrasubstituted α-phthalimido ester enolates has demonstrated its utility in synthesizing α-tetrasubstituted, β-trisubstituted α-amino acids with excellent diastereoselectivity, often exceeding 20:1. nih.govorganic-chemistry.org This methodology is particularly relevant to the synthesis of this compound as it allows for the construction of the challenging vicinal stereocenters. The diastereochemical outcome of the reaction can be preserved regardless of the geometry of the enolate or the accompanying allylic olefin, a phenomenon termed global diastereoconvergence. nih.govorganic-chemistry.org

The Sharpless Asymmetric Dihydroxylation is another cornerstone of asymmetric synthesis, enabling the enantioselective conversion of prochiral alkenes into vicinal diols with high enantiomeric excess. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. The choice of the chiral ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) family, dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol. wikipedia.org These chiral diols are valuable intermediates that can be further elaborated into a variety of functional groups, including the amino and hydroxyl moieties present in this compound. The application of Sharpless Asymmetric Dihydroxylation is extensive in natural product synthesis, including the formation of amino acids. nih.govencyclopedia.pub The resulting vicinal diols can be converted into the desired amino alcohol functionality through subsequent chemical transformations. researchgate.netnih.gov

In a strategic combination of these powerful reactions, a synthetic route towards complex molecules can involve an initial Sharpless Asymmetric Dihydroxylation to set the stereochemistry of two adjacent hydroxyl groups, followed by an Ireland-Claisen rearrangement to construct the carbon skeleton with the desired amino acid functionality. For instance, a vicinal diol produced via Sharpless dihydroxylation can be further functionalized and then subjected to an Ireland-Claisen rearrangement to introduce the carboxylic acid moiety and set the final stereocenters. mdpi.com

The following table summarizes representative data from studies on the Ireland-Claisen rearrangement of substrates structurally related to the precursors of this compound, showcasing the high levels of diastereoselectivity achievable with this method.

Table 1: Diastereoselectivity in the Ireland-Claisen Rearrangement of α-Phthalimido Esters

| Entry | Substrate | Base/Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | N-Phthaloyl-α-phenylglycine cinnamyl ester | LiHMDS/THF | >20:1 | 85 | nih.gov |

| 2 | N-Phthaloyl-α-(p-methoxyphenyl)glycine cinnamyl ester | LiHMDS/Toluene | >20:1 | 90 | nih.gov |

| 3 | N-Phthaloyl-α-(2-furyl)glycine cinnamyl ester | KHMDS/Toluene | >20:1 | 78 | organic-chemistry.org |

| 4 | N-Phthaloyl-α-methyl-β-hydroxy allylic ester | LiHMDS/THF | >20:1 | 72 | acs.org |

Biocatalytic and Biosynthetic Engineering Pathways

Enzymatic Synthesis Strategies

A variety of enzymatic strategies have been explored for the synthesis of 2-Amino-4-hydroxy-3-methylpentanoic acid and related hydroxy amino acids. These approaches leverage the catalytic power of enzymes such as aldolases, transaminases, dioxygenases, amino acid oxidases, and hydrolases to achieve the desired molecular structure with high precision.

Aldolase-Transaminase Coupling Reactions

One-pot, multi-enzyme cascade reactions that couple aldolases and transaminases have been developed for the stereoselective synthesis of γ-hydroxy-α-amino acids. nih.gov This approach is advantageous due to its atom economy and the ability to shift the reaction equilibrium towards the desired product. nih.gov

An aldolase (B8822740) from Arthrobacter simplex AKU 626 has been identified and characterized for its role in the synthesis of 4-hydroxyisoleucine (B15566). nih.gov This enzyme catalyzes the aldol (B89426) condensation of acetaldehyde (B116499) and α-ketobutyrate. nih.gov The purification of this aldolase revealed that it has a native molecular mass of approximately 180 kDa and is composed of subunits with a molecular mass of about 32 kDa. nih.gov Notably, the N-terminal amino acid sequence of this enzyme did not show significant homology to previously known aldolases, indicating it is a novel enzyme. nih.gov

The synthesis of 4-hydroxyisoleucine was achieved by coupling this aldolase from Arthrobacter simplex with a branched-chain amino acid transaminase from Escherichia coli. nih.gov

The efficiency of the aldolase-transaminase coupling reaction is dependent on specific co-factors and optimized reaction conditions. For the synthesis of 4-hydroxyisoleucine using resting cells of Arthrobacter simplex and E. coli expressing the transaminase, the presence of MnCl₂ was found to be important. nih.gov The reaction was carried out in a Tris-HCl buffer at a pH of 7.5 and a temperature of 28°C. nih.gov Under these conditions, 3.2 mM of 4-hydroxyisoleucine was produced from acetaldehyde, α-ketobutyrate, and L-glutamate. nih.gov

For the purified aldolase from Arthrobacter simplex, it was discovered that Mn²⁺ and pyridoxal (B1214274) 5'-monophosphate were effective in stabilizing the enzyme. nih.gov

Table 1: Reaction Parameters for 4-Hydroxyisoleucine Synthesis via Aldolase-Transaminase Coupling

| Parameter | Value |

|---|---|

| Aldolase Source | Arthrobacter simplex AKU 626 |

| Transaminase Source | Escherichia coli BL21(DE3)/pET-15b-ilvE |

| Substrates | Acetaldehyde, α-ketobutyrate, L-glutamate |

| Product | 4-hydroxyisoleucine |

| Co-factor | 2 mM MnCl₂ |

| Buffer | 50 mM Tris-HCl |

| pH | 7.5 |

| Temperature | 28°C |

| Reaction Time | 2 hours |

| Product Concentration | 3.2 mM |

| Molar Yield (to α-ketobutyrate) | 4.3% |

Dioxygenase-Mediated Hydroxylation (e.g., l-Isoleucine Dioxygenase)

L-isoleucine dioxygenase (IDO) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that specifically hydroxylates L-isoleucine at the C-4 position to produce (2S,3R,4S)-4-hydroxyisoleucine. researchgate.netmdpi.comnih.gov This enzymatic approach is highly specific and has been a focus for the production of this biologically active stereoisomer. nih.gov

The catalytic activity of IDO is coupled with the oxidation of α-ketoglutarate to succinate. nih.gov This property has been exploited to develop screening strategies for improved IDO variants. nih.gov Researchers have successfully enhanced the catalytic efficiency, thermal stability, and reaction rate of IDO through mutagenesis. nih.gov Using resting cells of E. coli expressing a mutated IDO, a concentration of 151.9 mmol/L (22.4 g/L) of 4-hydroxyisoleucine was achieved in 12 hours. nih.gov

Table 2: Research Findings on l-Isoleucine Dioxygenase (IDO)

| Enzyme | Source Organism | Substrate | Product | Key Findings |

|---|---|---|---|---|

| l-Isoleucine Dioxygenase (IDO) | Bacillus thuringiensis | L-Isoleucine | (2S,3R,4S)-4-hydroxyisoleucine | Catalyzes specific C-4 hydroxylation. researchgate.netnih.gov |

| Mutated IDO (IDOM3) | Engineered E. coli | L-Isoleucine | (2S,3R,4S)-4-hydroxyisoleucine | Improved catalytic efficiency, thermal stability, and reaction rate. nih.gov |

| HilA Dioxygenase | Pantoea ananatis | L-Isoleucine | 4'-hydroxyisoleucine | Catalyzes hydroxylation at the C-3 methyl group. researchgate.net |

Enantioselective Aminooxidation Utilizing Amino Acid Oxidases (e.g., D-AAO, L-AAO)

While specific examples of D-amino acid oxidase (D-AAO) and L-amino acid oxidase (L-AAO) in the synthesis of this compound are not extensively detailed in the provided context, these enzymes are generally used for the enantioselective oxidation of amino acids. This process can be applied in kinetic resolution strategies to separate a racemic mixture of amino acids, or in deracemization processes to convert an undesired enantiomer into its counterpart.

Enzymatic Resolution via Hydrolases (e.g., Penicillin Acylase G)

Penicillin G acylase (PGA) is a hydrolase that can be used for the kinetic resolution of racemic mixtures. nih.gov While the direct application of PGA to resolve this compound is not explicitly described, the principle of enzymatic resolution using hydrolases is a well-established strategy in organic synthesis. This method involves the enantioselective hydrolysis of a derivative of the target molecule, allowing for the separation of the two enantiomers. The efficiency of such a process can be enhanced by immobilizing the enzyme, which improves its stability and reusability. nih.gov For instance, PGA has been successfully immobilized on magnetic nanosheets, retaining a significant portion of its initial activity after multiple cycles. nih.gov

Metabolic and Biosynthetic Engineering Approaches

Metabolic engineering of microbial hosts provides a powerful platform for the de novo production of non-proteinogenic amino acids like 4-hydroxyisoleucine. By introducing and optimizing biosynthetic pathways in well-characterized microorganisms, high-titer production can be achieved through fermentation.

Heterologous Expression of Biosynthetic Pathways in Microbial Hosts (e.g., Corynebacterium glutamicum, Escherichia coli)

The production of 4-hydroxyisoleucine has been successfully demonstrated in both Corynebacterium glutamicum and Escherichia coli through the heterologous expression of required biosynthetic genes.

Corynebacterium glutamicum : A notable success in 4-hydroxyisoleucine production was achieved by engineering an L-isoleucine-producing strain of C. glutamicum. nih.govresearchgate.net Researchers developed a synthetic pathway to convert L-isoleucine to 4-hydroxyisoleucine. A key bottleneck, the insufficient supply of the precursor α-ketoglutarate, was addressed through further metabolic engineering, leading to a significant increase in production, with titers reaching 34.21 g/L. nih.gov This demonstrates the potential of C. glutamicum, a well-established industrial amino acid producer, as a chassis for complex non-proteinogenic amino acids. nih.govresearchgate.net

Escherichia coli : E. coli is a versatile and widely used host for heterologous protein expression and metabolic engineering. nih.govnih.govyoutube.com The synthesis of 4-hydroxyisoleucine has been accomplished using a whole-cell biocatalytic system combining E. coli cells expressing a branched-chain amino acid transaminase gene with Arthrobacter simplex cells providing the necessary aldolase activity. tandfonline.com Furthermore, the general principles of expressing synthetic operons for the production of novel non-proteinogenic amino acids have been established in E. coli, paving the way for the development of strains capable of de novo 4-hydroxyisoleucine synthesis. nih.gov

The table below summarizes the microbial hosts and general strategies for 4-hydroxyisoleucine production.

Table 1: Microbial Hosts for 4-Hydroxyisoleucine Production| Microbial Host | Engineering Strategy | Key Precursors/Genes | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | Development of a synthetic pathway in an L-isoleucine producer. | L-isoleucine, α-ketoglutarate | nih.gov, researchgate.net |

Dynamic Control Systems for Substrate Supply and Enzyme Activity Regulation

A major challenge in metabolic engineering is balancing the flux through a synthetic pathway with the host cell's native metabolism to avoid the accumulation of toxic intermediates and to optimize resource allocation between growth and production. nih.gov Dynamic control systems, which regulate gene expression in response to specific cellular or environmental signals, are an advanced strategy to address this challenge. pnas.orgnih.govresearchgate.net

For the production of 4-hydroxyisoleucine in C. glutamicum, a dynamic control strategy was crucial for achieving high titers. nih.gov The insufficient supply of α-ketoglutarate was identified as a rate-limiting factor. nih.govresearchgate.net To overcome this, researchers dynamically modulated the activity of the α-ketoglutarate dehydrogenase complex (ODHC) by employing L-isoleucine-responsive transcription strategies. nih.gov This approach allowed for the rebalancing of carbon flux between the tricarboxylic acid (TCA) cycle and the 4-hydroxyisoleucine biosynthetic pathway, leading to efficient production without significantly impairing cell growth. nih.gov Such dynamic regulation systems represent a powerful tool for optimizing the production of α-ketoglutarate derivatives and other metabolites. nih.gov

Chromosomal Integration Strategies for Stable Production

While plasmids are commonly used for gene expression in microbial engineering, they can suffer from instability and impose a metabolic burden on the host. nih.gov Integrating the biosynthetic pathway genes directly into the host chromosome offers a more stable and reliable solution for industrial-scale production.

In Corynebacterium glutamicum, strategies have been developed to identify suitable non-essential regions in the chromosome for gene integration. nih.gov This allows for the stable insertion of entire synthetic operons without disrupting essential cellular functions. nih.govnih.gov For example, genes for pentose (B10789219) sugar utilization have been successfully integrated into the C. glutamicum chromosome, demonstrating the feasibility of this approach for complex pathway engineering. nih.gov Similarly, the integration of synthetic operons into the E. coli genome has been used for the stable production of novel non-proteinogenic amino acids. nih.gov This strategy ensures that the genetic modifications are maintained over many generations of cell growth, which is critical for robust and reproducible fermentation processes.

Derivatives and Analogues of 2 Amino 4 Hydroxy 3 Methylpentanoic Acid

General Principles of Chemical Derivatization for Research

Chemical derivatization is a technique used in analytical chemistry to chemically modify a compound to produce a new compound, or 'derivative', that has properties more suitable for a specific analytical method. numberanalytics.com The primary goals of derivatization are to enhance detectability, improve separation, and increase the stability of an analyte. numberanalytics.comelsevierpure.com This process is particularly important for compounds that are difficult to analyze in their original form due to factors like low volatility, poor thermal stability, or weak detector response. numberanalytics.comnih.gov

In the context of chromatography, derivatization can make compounds more volatile for gas chromatography (GC) or improve their retention and detection for high-performance liquid chromatography (HPLC). elsevierpure.comresearchgate.net Common derivatization strategies include:

Silylation: The replacement of active hydrogen atoms in functional groups like -OH, -COOH, and -NH2 with a trimethylsilyl (B98337) (TMS) group. elsevierpure.com

Acylation: The introduction of an acyl group (R-C=O) into a molecule. elsevierpure.com

Alkylation: The addition of an alkyl group to a molecule. elsevierpure.com

The choice of derivatization reagent and method depends on the functional groups present in the analyte and the requirements of the analytical technique. nih.gov For instance, derivatization for HPLC often focuses on attaching a chromophore or fluorophore to molecules that lack strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity. researchgate.net This modification can also convert small, polar molecules into larger, more hydrophobic compounds, which are more amenable to separation by reversed-phase HPLC. researchgate.net Ultimately, derivatization is a vital tool that expands the range of compounds that can be effectively analyzed and quantified. numberanalytics.com

Synthesis and Characterization of Specific Derivatives

The unique stereochemistry and functional groups of 4-hydroxyisoleucine (B15566) make it a valuable starting point for synthesizing a variety of complex molecules.

Dipeptides are formed when two amino acids are linked by a single peptide bond. The formation of a dipeptide such as Glycyl-L-4-hydroxyisoleucine (GLY-L-4-OHIL) involves creating a peptide bond between the carboxyl group of glycine (B1666218) and the amino group of L-4-hydroxyisoleucine. A common method for such synthesis is solid-phase peptide synthesis (SPPS), which allows for the controlled, stepwise addition of amino acids to build a desired peptide sequence. mdpi.com This technique has been used to create various peptidomimetics, including those containing complex isosteres. nih.gov

The resulting dipeptides can exhibit unique structural and functional properties. For example, the dipeptide Gly-Pro, derived from Hibiscus sabdariffa, has been shown to have potent antifibrotic effects by modulating specific biological pathways. mdpi.com The conformation and biological activity of dipeptides are influenced by the constituent amino acids. The dipeptide glycyl-L-alanine, for instance, is known to exhibit molecular flexibility, leading to the formation of different polymorphs in various environments. nih.gov The characterization of such dipeptides involves techniques like Nuclear Magnetic Resonance (NMR) to confirm the structure and purity of the synthesized molecule. nih.gov

Gamma(γ)-hydroxy-alpha(α)-amino acids are a class of compounds with significant biological and pharmacological relevance, serving as structural motifs in antibiotics, antimitotics, and as nutritional supplements. nih.govresearchgate.net The synthesis of these analogues can be achieved through various strategies, including biocatalytic and chemical methods.

One effective approach involves enzymatic tandem reactions. nih.govresearchgate.netacs.org For example, an enantioselective aldol (B89426) addition of pyruvate (B1213749) to an aldehyde, catalyzed by an aldolase (B8822740), can produce a chiral 4-hydroxy-2-oxo acid. nih.govresearchgate.net This intermediate is then aminated using a transaminase to yield the desired γ-hydroxy-α-amino acid. nih.govacs.org These biocatalytic cascades are noted for their high stereoselectivity and atom economy. rsc.org Another synthetic route involves the radical 1,4-addition of carbon radicals to acrylic derivatives, starting from natural alpha-amino acids. nih.gov These methods provide access to a diverse range of γ-hydroxy-α-amino acid analogues with controlled stereochemistry.

(2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle) is a non-canonical amino acid found in α-amanitin, a highly potent toxin from the death cap mushroom. exlibrisgroup.comnih.govnih.gov This specific derivative is critical for the toxin's ability to inhibit RNA polymerase II. nih.govchemrxiv.org The complexity of its structure has made its synthesis a significant challenge.

Recent advancements have led to streamlined, transition-metal-free synthetic routes that enable the production of significant quantities of DHIle with appropriate protecting groups for use in peptide synthesis. exlibrisgroup.comnih.govacs.org Chemoenzymatic approaches have also proven effective. nih.gov These methods may feature regio- and diastereoselective enzymatic C–H oxidations on L-isoleucine, using non-heme iron dioxygenases to install the necessary hydroxyl groups. nih.govchemrxiv.org Once synthesized, these protected dihydroxyisoleucine derivatives can be incorporated into larger peptides to create analogues of natural products like amatoxin. exlibrisgroup.comacs.org

Chiral lactones are valuable intermediates in the synthesis of complex organic molecules, including modified amino acids. nih.govscispace.comresearchgate.net Aldonolactones, derived from monosaccharides, are particularly useful as chiral templates. researchgate.net

In the context of γ-hydroxy-α-amino acid synthesis, the products can be transformed into chiral α-amino-γ-butyrolactones. nih.govresearchgate.net These lactones are not only important structural motifs found in many biologically active compounds but also serve as versatile chiral building blocks for producing pharmaceutical agents. nih.govresearchgate.net The synthesis of substituted lactones can also be achieved through intramolecular chirality transfer, using chiral α-ester radical intermediates. acs.org The conversion of an amino acid like L-Serine into an N-protected chiral amino aldehyde, followed by a series of reactions including protection, oxidation, and deprotection, can lead to the formation of a β-lactone intermediate, demonstrating the utility of lactones in asymmetric synthesis. scispace.com

Development of Optically Pure Derivatization Reagents

The analysis of amino acids and their derivatives often requires derivatization to improve chromatographic separation and detection sensitivity, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The development of new reagents focuses on creating derivatives that are stable, easily synthesized, and provide low detection limits. nih.gov

For the analysis of chiral molecules like amino acids, it is crucial to use optically pure derivatization reagents to distinguish between enantiomers. Chiral aldehyde catalysis represents an important strategy in the asymmetric synthesis and transformation of amino acids. frontiersin.org Catalysts derived from chiral BINOL aldehydes, for example, can provide excellent stereoselective control in reactions involving amino acid esters. frontiersin.org

Furthermore, novel derivatizing reagents are continuously being designed for specific applications. For instance, a reagent named Ns-MOK-β-Pro-OSu was developed for the pre-column derivatization of amino acids, including taurine, allowing for highly selective and sensitive quantification by UHPLC-HRMS/MS. nih.gov Reagents like 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and ortho-phthaldialdehyde (OPA) are widely used for precolumn derivatization, reacting rapidly with amino acids to form stable, fluorescent derivatives suitable for sensitive detection. creative-proteomics.com The design of these reagents often aims to reduce steric hindrance at the reaction site to ensure a rapid and complete reaction. nih.gov

Structural Analysis and Theoretical Chemistry

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 4-hydroxyisoleucine (B15566). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-Amino-4-hydroxy-3-methylpentanoic acid. Proton (¹H) NMR, in particular, provides detailed information about the chemical environment of each hydrogen atom, allowing for the verification of the compound's carbon skeleton and the relative stereochemistry of its chiral centers.

In a study analyzing 4-hydroxyisoleucine (4-HIL) produced by the enzyme L-isoleucine dioxygenase, ¹H-NMR spectroscopy was used to confirm the structure of the (2S,3R,4S) isomer. researchgate.net The resulting spectrum displays distinct signals corresponding to each proton in the molecule. The presence of multiple chiral centers in 4-hydroxyisoleucine means that protons on a methylene (B1212753) (CH₂) group or adjacent to a stereocenter can be diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. masterorganicchemistry.com This non-equivalence is crucial for distinguishing between different diastereomers of the molecule, as the specific spatial arrangement of substituents around one chiral center will influence the magnetic environment of protons at other chiral centers, leading to unique spectral fingerprints for each isomer.

Table 1: Representative ¹H-NMR Spectral Data for (2S,3R,4S)-4-hydroxyisoleucine researchgate.net Note: Data interpreted from spectral graph.

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (α-proton) | ~3.5 | Doublet |

| H-3 (β-proton) | ~2.2 | Multiplet |

| H-4 (γ-proton) | ~3.8 | Multiplet |

| CH₃ (on C-3) | ~1.0 | Doublet |

| CH₃ (on C-4) | ~1.2 | Doublet |

Mass spectrometry is essential for confirming the molecular weight and elemental formula of this compound. The compound has a molecular formula of C₆H₁₃NO₃ and a monoisotopic mass of approximately 147.0895 daltons. nih.gov

Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers have detailed the fragmentation pattern of 4-hydroxyisoleucine. In positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 148.1. researchgate.netresearchgate.net The subsequent fragmentation of this ion provides structural confirmation. Key fragmentation pathways include:

Loss of water (H₂O): A prominent fragment ion is observed at m/z 130, corresponding to the neutral loss of a water molecule ([M+H-H₂O]⁺) from the parent ion. researchgate.net

Loss of a formic acid moiety (HCOOH): Another significant fragment appears at m/z 102, resulting from the cleavage and loss of the carboxylic acid group as formic acid ([M+H-HCOOH]⁺). researchgate.netresearchgate.net

This predictable fragmentation is crucial for identifying the compound in complex biological matrices. researchgate.net

Table 2: Key Mass Spectrometry Fragments for 4-Hydroxyisoleucine researchgate.netresearchgate.net

| m/z Value | Ion Identity | Description |

|---|---|---|

| 148.1 | [M+H]⁺ | Protonated molecular ion |

| 130.1 | [M+H-H₂O]⁺ | Loss of water |

| 102.1 | [M+H-HCOOH]⁺ | Loss of formic acid |

Infrared (IR) spectroscopy is used to identify the principal functional groups within the this compound molecule. By detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, IR spectroscopy can confirm the presence of the amine, carboxylic acid, and hydroxyl groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound frontiersin.org Note: These are general frequency ranges for the specified functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Alcohol | O-H stretch | 3500-3200 (broad) |

| Amine | N-H stretch | 3400-3250 |

| Alkane | C-H stretch | 3000-2850 |

| Carboxylic Acid | C=O stretch | 1760-1690 |

| Amine | N-H bend | 1650-1580 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

The broad O-H stretching band from the carboxylic acid and alcohol groups is a particularly characteristic feature, as is the strong carbonyl (C=O) absorption.

Chromatographic Techniques for Separation and Characterization

Due to the presence of three chiral centers, this compound can exist as multiple stereoisomers. Chromatographic methods are indispensable for separating these isomers and analyzing the compound's purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of 4-hydroxyisoleucine. To separate the different stereoisomers, chiral stationary phases (CSPs) are typically employed. chromatographyonline.com

Research has demonstrated successful analysis using reverse-phase HPLC with a C18 column. researchgate.net In one method, the compound was quantified using a fluorescence detector after elution with a mobile phase composed of sodium acetate (B1210297) and methanol. researchgate.net For separating stereoisomers of isoleucine and its derivatives, chiral resolution labeling reagents can also be used in conjunction with LC-MS analysis. nih.gov The choice of a specific chiral column or method depends on which isomers need to be resolved, as their physicochemical interactions with the stationary phase will differ. nih.gov

Gas Chromatography (GC) is another powerful technique for separating volatile compounds. For the analysis of amino acids like 4-hydroxyisoleucine, derivatization is typically required to increase their volatility and thermal stability. Common derivatization converts the polar amine and carboxylic acid groups into less polar esters or silyl (B83357) ethers.

Chiral GC separates enantiomers by using a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These stationary phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the derivatized analyte. This results in different retention times, allowing for their separation and quantification. When coupled with a mass spectrometer (GC-MS), this technique not only separates the isomers but also provides mass-based confirmation of their identity, leveraging the fragmentation patterns discussed previously. This approach is particularly valuable for determining the enantiomeric purity of a sample. ualberta.ca

Computational Chemistry and Molecular Modeling

Computational studies are essential for predicting the behavior and properties of molecules like this compound, offering a bridge between its structure and potential function.

Conformational Analysis and Stereochemical Predictions

This compound is an isoleucine derivative characterized by multiple stereocenters, leading to several possible stereoisomers. researchgate.netresearchgate.net The specific spatial arrangement of its atoms is critical to its chemical identity and biological function. Computational analysis helps predict the most stable conformations and the distinct properties of each stereoisomer.

Key identified stereoisomers include:

(2S,3R,4S)-4-Hydroxyisoleucine researchgate.net

(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid dntb.gov.ua

(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid researchgate.netresearchgate.net

The IUPAC name for the compound is this compound, and it is also referred to by its synonym, 4-hydroxyisoleucine. researchgate.netnih.gov Quantum chemical calculations have been employed to investigate the regioselectivity of hydroxylation in related aliphatic amino acids, which is crucial for understanding the formation of specific isomers like 4-hydroxyisoleucine. researchgate.net

Predictive Models for Synthetic Accessibility (e.g., SAscore)

The synthetic accessibility score (SAscore) is a predictive model that estimates the ease with which a molecule can be synthesized. The score ranges from 1 (very easy to make) to 10 (very difficult to make). For this compound, a calculated SAscore of 3.59 has been reported. researchgate.netnih.gov This value suggests that the molecule is relatively easy to synthesize. researchgate.netnih.gov Molecules with an SAscore below 6 are generally considered accessible for synthesis. nih.gov

Analysis of Molecular Flexibility and Stereocenters

Molecular flexibility is a key determinant of a compound's ability to interact with biological targets. It is often assessed by the number of rotatable bonds. This compound possesses three rotatable bonds, which provides a degree of conformational freedom. researchgate.net

The complexity of this molecule is further highlighted by the presence of three stereocenters, which gives rise to the various isomers discussed previously. nih.gov The fraction of sp3-hybridized carbons (Fsp3) is another important parameter that describes the three-dimensional complexity of a molecule. For 4-hydroxyisoleucine, the Fsp3 value is 0.83, indicating a high degree of carbon saturation and a complex spatial structure. nih.gov

Topological and Electronic Property Calculations (e.g., Topological Polar Surface Area, logP)

Topological and electronic properties are crucial for predicting a molecule's pharmacokinetic profile, such as absorption and distribution. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's permeability across biological membranes. nih.gov For this compound, the TPSA has been calculated to be between 83.55 Ų and 83.6 Ų. researchgate.netdntb.gov.uanih.gov

The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. A negative logP value indicates hydrophilicity. Calculated values for this compound (XLogP3) are reported as -2.8 and -2.63, signifying its preference for aqueous environments. researchgate.netdntb.gov.uanih.gov The distribution coefficient at a physiological pH of 7.4 (logD) is calculated to be -0.94. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Weight (g/mol) | 147.17 | researchgate.netdntb.gov.ua |

| Topological Polar Surface Area (TPSA) (Ų) | 83.6 | researchgate.netdntb.gov.ua |

| XLogP3 | -2.8 | researchgate.netdntb.gov.ua |

| Hydrogen Bond Donor Count | 3 | researchgate.netdntb.gov.ua |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | researchgate.net |

Quantum Chemical Calculations (e.g., DFT-based analysis)

Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. DFT studies on 4-hydroxyisoleucine have been conducted to support findings from other drug-like property predictions. researchgate.netdntb.gov.ua These calculations can determine global reactivity parameters, which for all isomers of 4-hydroxyisoleucine, have indicated reduced chemical reactivity and relatively high stability. mdpi.com Such computational analyses are valuable in confirming the molecule's characteristics and guiding further investigation into its potential applications. researchgate.netnih.gov

Research Applications and Future Directions

Application as Chiral Building Blocks in Organic Synthesis

The enantiopure nature of 2-Amino-4-hydroxy-3-methylpentanoic acid and its analogs, collectively known as β-hydroxy-α-amino acids, makes them highly valuable as chiral building blocks or synthons in organic synthesis. rsc.orgresearchgate.net These compounds serve as versatile starting materials for the construction of complex, biologically active molecules where specific stereochemistry is crucial for function. rsc.orgresearchgate.netnih.gov

The presence of both an amino and a hydroxyl group on adjacent carbons, along with other stereocenters, allows for the stereocontrolled introduction of these functionalities into larger molecules. This is particularly important in the synthesis of pharmaceuticals and natural products, where the three-dimensional arrangement of atoms dictates biological activity. rsc.orgnih.gov For instance, β-hydroxy-α-amino acids are key components in a variety of medicinally important compounds, including certain antibiotics and enzyme inhibitors. researchgate.netnih.gov The ability to synthesize specific stereoisomers of these building blocks is critical, as different isomers can have vastly different or even detrimental biological effects. youtube.com

Table 1: Synthetic Methodologies for β-Hydroxy-α-amino Acids

| Method | Description | Key Features |

| Palladium-Catalysed Aza-Claisen Rearrangement | A highly diastereoselective method starting from enantiopure α-hydroxy acids to produce (2S,3S)-β-hydroxy-α-amino acids. rsc.org | High diastereomeric ratios (up to 14:1) can be achieved. rsc.org |

| Brønsted Base-Catalyzed Aldol (B89426) Reaction | A syn-selective direct aldol reaction of glycine (B1666218) Schiff bases to produce β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov | Utilizes a benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile. nih.gov |

Utility in Studying Stereochemical Effects in Chemical Reactions and Biological Systems

The distinct stereoisomers of this compound provide an excellent platform for investigating the influence of stereochemistry on chemical reactions and biological processes. The spatial arrangement of the amino, hydroxyl, and methyl groups significantly impacts how the molecule interacts with other chiral molecules, such as enzymes and receptors.

In chemical synthesis, the stereochemistry of β-hydroxy-α-amino acid precursors dictates the stereochemical outcome of subsequent reactions, allowing for the creation of products with multiple, well-defined stereocenters. rsc.orgresearchgate.net This is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

From a biological perspective, the different isomers of 4-hydroxyisoleucine (B15566), a common name for this compound, exhibit distinct biological activities. openaccessjournals.com For example, the (2S, 3R, 4S) and (2R, 3R, 4S) configurations of 4-hydroxyisoleucine found in fenugreek seeds are known to have insulinotropic properties, meaning they can stimulate insulin (B600854) secretion in a glucose-dependent manner. openaccessjournals.comnih.govmdpi.com Studying how these specific isomers interact with pancreatic β-cells helps to elucidate the structural requirements for this biological activity and can guide the design of new therapeutic agents for diabetes. nih.govmdpi.com The fact that different isomers can have varying effects underscores the importance of stereochemistry in drug design and development. youtube.com

Contribution to Elucidating Biosynthetic Pathways of Other Natural Metabolites (e.g., cleomin, linamarin)

The study of the biosynthesis of natural products often reveals intricate enzymatic pathways that convert simple precursors into complex molecules. While this compound is an interesting natural product itself, its direct role as a precursor in the biosynthesis of the cyanogenic glucoside linamarin (B1675462) and the antibiotic cleomin is not supported by current research.

The biosynthesis of linamarin, which occurs in plants like cassava, starts with the amino acid L-valine. nih.govresearchgate.netnih.govoup.com A series of enzymatic reactions, including those catalyzed by cytochrome P450 enzymes, converts L-valine into an oxime and then a cyanohydrin, which is subsequently glycosylated to form linamarin. nih.govnih.govoup.com The related compound lotaustralin (B1675156) is biosynthesized from L-isoleucine through a similar pathway. nih.govoup.com Although this compound is a derivative of isoleucine, the established biosynthetic pathway for these cyanogenic glucosides does not involve a hydroxylated isoleucine intermediate.

Cleomin is a trade name for the semi-synthetic antibiotic clindamycin. nih.gov Clindamycin is a derivative of lincomycin (B1675468), a natural antibiotic produced by the actinobacterium Streptomyces lincolnensis. wikipedia.orgnih.gov The biosynthesis of the propyl-L-proline moiety of lincomycin originates from the amino acid L-tyrosine, not from isoleucine or its derivatives. frontiersin.org Therefore, this compound does not contribute to the biosynthesis of cleomin.

Advances in Biocatalysis and Metabolic Engineering for Enhanced Amino Acid Production

The demand for enantiomerically pure amino acids like 4-hydroxyisoleucine for pharmaceutical and other applications has driven the development of biocatalytic and metabolic engineering approaches for their production. nih.govrsc.orgnih.gov These methods offer sustainable and highly selective alternatives to traditional chemical synthesis. rsc.org

Metabolic engineering focuses on modifying the genetic and regulatory processes within microorganisms to optimize the production of a desired compound. nih.gov A notable success in this area is the high-level production of 4-hydroxyisoleucine in Corynebacterium glutamicum. nih.govresearchgate.net Researchers engineered an L-isoleucine-producing strain to express genes for the synthesis of 4-hydroxyisoleucine. A key challenge was the insufficient supply of the precursor α-ketoglutarate. nih.gov By overexpressing or deleting specific genes and dynamically modulating the activity of the α-ketoglutarate dehydrogenase complex, the engineered strain, HIL18, was able to produce 34.21 g/L of 4-hydroxyisoleucine with minimal byproduct formation. nih.gov

Another promising approach is the use of biocatalysis, which employs isolated enzymes or whole-cell systems to perform specific chemical transformations. rsc.orgnih.gov A two-step enzymatic synthesis of 4-hydroxyisoleucine has been proposed. nih.gov The first step involves the aldol condensation of acetaldehyde (B116499) and α-ketobutyrate to form 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP), catalyzed by a specific aldolase (B8822740). nih.gov The second step is the amination of HMKP by a branched-chain amino acid aminotransferase to yield 4-hydroxyisoleucine. nih.gov Furthermore, isoleucine hydroxylase enzymes have been identified and used in whole-cell catalysis to produce 4-hydroxyisoleucine with a high conversion rate. google.com

Table 2: Advances in the Production of 4-Hydroxyisoleucine

| Approach | Organism/Enzyme | Key Achievement |

| Metabolic Engineering | Corynebacterium glutamicum | Production of 34.21 g/L of 4-hydroxyisoleucine by optimizing the TCA cycle and precursor supply. nih.gov |

| Biocatalysis (Two-step enzymatic synthesis) | Aldolase from Arthrobacter simplex and branched-chain amino acid aminotransferase | In vitro synthesis of 4-hydroxyisoleucine from acetaldehyde, α-ketobutyrate, and L-glutamate. nih.gov |

| Whole-Cell Catalysis | Recombinant cells expressing isoleucine hydroxylase | High conversion rate (over 99.0%) of isoleucine to 4-hydroxyisoleucine. google.com |

Emerging Analytical Methodologies for Complex Chiral Compounds

The analysis and separation of chiral compounds like this compound are essential for quality control, research, and development. Due to the presence of multiple stereoisomers, which can have different biological effects, robust analytical methods are required to distinguish and quantify them. youtube.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 4-hydroxyisoleucine. researchgate.netiajps.com Methods often involve pre-column derivatization with reagents like o-phthaldialdehyde (OPA) followed by fluorescence detection to enhance sensitivity. researchgate.netiajps.com Reversed-phase C18 columns are commonly employed for separation. iajps.com One challenge is that isomers can interconvert in solution, making it necessary to quantify the sum of the isomers for accurate measurement. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more rapid method for the quantitative determination of 4-hydroxyisoleucine. iajps.comphytojournal.com After development, the plates can be scanned using a densitometer for quantification. phytojournal.com This method has been validated and shown to be precise for the analysis of 4-hydroxyisoleucine in plant extracts. phytojournal.com

More recently, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and reliable method for the estimation of 4-hydroxyisoleucine in biological matrices like plasma. nih.gov This technique combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of mass spectrometry, allowing for accurate quantification even at low concentrations. nih.gov The separation of analytes can be achieved on specialized columns, such as BEH Shield RP-18, using a simple mobile phase. nih.gov

Table 3: Analytical Methods for this compound (4-Hydroxyisoleucine)

| Method | Principle | Application |

| HPLC with Fluorescence Detection | Separation on a reversed-phase column after pre-column derivatization with OPA. researchgate.netiajps.com | Quantification in plant extracts. researchgate.net |

| HPTLC with Densitometry | Separation on a TLC plate followed by scanning for quantification. iajps.comphytojournal.com | Rapid and precise quantification in plant extracts. phytojournal.com |

| UPLC-MS/MS | High-resolution separation coupled with mass spectrometric detection. nih.gov | Sensitive estimation in biological fluids (e.g., plasma) for pharmacokinetic studies. nih.gov |

Q & A

Q. What are the key structural and stereochemical features of 2-Amino-4-hydroxy-3-methylpentanoic acid that influence its bioactivity?

- Methodological Answer: The compound exhibits four stereoisomers due to chiral centers at C2, C3, and C4. The (2S,3R,4S)-configuration (4-hydroxy-L-isoleucine) is the bioactive form, which interacts with insulin signaling proteins like Akt and AMPK. Structural analysis via X-ray crystallography or NMR confirms stereochemistry, while molecular docking studies reveal hydrogen bonding between the hydroxyl group (C4) and kinase domains. Impure stereoisomer mixtures can lead to conflicting bioactivity reports, necessitating chiral chromatography (e.g., HPLC with β-cyclodextrin columns) for resolution .

Q. How is enantiomerically pure this compound synthesized for research applications?

- Methodological Answer: Multi-step synthesis involves:

- Step 1: Asymmetric aldol condensation using L-proline as a chiral catalyst to establish the C3 and C4 stereocenters.

- Step 2: Hydrogenation with Pd/C under H₂ to reduce unsaturated intermediates.

- Step 3: Acidic hydrolysis (e.g., 6M HCl, 110°C) to cleave protecting groups.

- Step 4: Purification via recrystallization in ethanol/water (yield: ~65%, purity >98% by HPLC).

Critical parameters include reaction temperature control (±2°C) and inert atmospheres to prevent racemization .

Q. What natural sources and extraction methods yield high-purity 4-hydroxyisoleucine?

- Methodological Answer: Fenugreek seeds (Trigonella foenum-graecum) are the primary source. Extraction involves:

- Solvent: 70% ethanol (v/v) at 60°C for 3 hours (optimized for polarity matching).

- Purification: Column chromatography (silica gel, chloroform:methanol:acetic acid = 8:2:0.1) followed by lyophilization.

- Yield: 0.8–1.2% w/w. Purity (>95%) is verified via LC-MS (m/z 148.1 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictions in reported insulinotropic effects of 4-hydroxyisoleucine across experimental models be resolved?

- Methodological Answer: Discrepancies arise from:

- Model Systems: Primary hepatocytes vs. diabetic rodents (e.g., streptozotocin-induced rats).

- Dosage: Effective in vitro doses (10–50 µM) often exceed physiological plasma concentrations (<5 µM).

Resolution Strategies: - Dose-Response Curves: Validate efficacy thresholds in parallel in vitro (HepG2 cells) and in vivo models.

- Metabolic Profiling: Use stable isotope tracers (e.g., ¹³C-glucose) to track hepatic gluconeogenesis suppression .

Q. What experimental designs are critical for pharmacokinetic studies of 4-hydroxyisoleucine in diabetic models?

- Methodological Answer: Key considerations include:

- Analytical Method: UPLC-MS/MS with a C18 column (LOQ: 0.1 ng/mL) for plasma quantification.

- Sampling: Serial blood draws at 0.5, 1, 2, 4, 8, and 24 hours post-administration (50 mg/kg, oral).

- Parameters: Half-life (~3.2 hours), Cₘₐₓ (~12 µg/mL), and bioavailability (~68%) in Sprague-Dawley rats.

Note: Co-administering with pioglitazone may alter absorption kinetics due to PPAR-γ modulation .

Q. How can target specificity of 4-hydroxyisoleucine in insulin signaling be validated?

- Methodological Answer: Employ:

- siRNA Knockdown: Silence AMPKα in 3T3-L1 adipocytes to assess glucose uptake dependency.

- Western Blotting: Quantify phosphorylated Akt (Ser473) and IRS-1 (Tyr612) under insulin resistance (palmitate-induced).

- Competitive Binding Assays: Use radiolabeled ¹²⁵I-4-hydroxyisoleucine to measure affinity for insulin receptor isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.